An In-depth Technical Guide to 2-(2-Fluoro-4-methylphenyl)pyrrole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2-Fluoro-4-methylphenyl)pyrrole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Fluoro-4-methylphenyl)pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to predict its physicochemical properties. A detailed, field-proven synthetic protocol is presented, leveraging established methodologies for the synthesis of 2-arylpyrroles. Furthermore, the potential applications of this compound, particularly in drug discovery, are discussed based on the known biological activities of the broader class of fluorinated arylpyrrole derivatives. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.
Introduction: The Significance of the Arylpyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif, forming the core of numerous natural products, including heme and chlorophyll, and a wide array of pharmaceuticals.[1][2] Its electron-rich nature makes it a versatile building block in organic synthesis. The introduction of an aryl substituent at the 2-position of the pyrrole ring gives rise to 2-arylpyrroles, a class of compounds with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The specific compound of interest, 2-(2-Fluoro-4-methylphenyl)pyrrole, combines the arylpyrrole scaffold with a strategically positioned fluorine atom and a methyl group on the phenyl ring. These features are anticipated to influence its electronic properties and steric profile, making it a compelling candidate for investigation in drug discovery programs.[4]
This guide aims to provide a detailed technical overview of 2-(2-Fluoro-4-methylphenyl)pyrrole, covering its predicted properties, a robust synthetic route, and its potential as a scaffold for novel therapeutic agents.
Physicochemical Properties: An Analysis Based on Structural Analogs
| Property | Predicted Value for 2-(2-Fluoro-4-methylphenyl)pyrrole | Rationale and Comparative Data from Analogs |
| Molecular Formula | C₁₁H₁₀FN | Based on its chemical structure. |
| Molecular Weight | ~175.20 g/mol | Analog: 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole has a molecular weight of 175.20 g/mol .[5] |
| Appearance | Colorless to pale yellow solid or liquid | 2-Phenylpyrrole is described as a colorless to pale yellow liquid or solid.[6] The parent compound, pyrrole, is a colorless volatile liquid that darkens on exposure to air.[7][8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); sparingly soluble in water. | 2-Phenylpyrrole exhibits moderate solubility in organic solvents.[6] The introduction of the fluorine and methyl groups is unlikely to drastically alter this general solubility profile. |
| Melting Point (°C) | Not available | For comparison, the melting point of the parent pyrrole is -23 °C.[8] The introduction of the substituted phenyl ring would be expected to significantly increase the melting point. |
| Boiling Point (°C) | Not available | The boiling point of pyrrole is 129-131 °C.[8] The much larger molecular weight of the target compound suggests a significantly higher boiling point. |
| LogP (o/w) | ~2.8 - 3.2 | The computed XLogP3 for the closely related 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole is 2.8.[5] The LogP for 2-phenylpyrrole is approximately 2.68.[9] The additional methyl group on the phenyl ring would slightly increase lipophilicity. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the range of 6.0-7.0 ppm. The aromatic protons of the 2-fluoro-4-methylphenyl group will appear in the aromatic region (7.0-7.5 ppm), with splitting patterns influenced by the fluorine and methyl substituents. A singlet for the methyl group protons will likely be observed around 2.3-2.5 ppm. The N-H proton of the pyrrole ring will present as a broad singlet, typically in the range of 8.0-9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyrrole ring carbons and the carbons of the substituted phenyl ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole: A Recommended Protocol
Several methods are available for the synthesis of 2-arylpyrroles, with the Paal-Knorr synthesis and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling being the most robust and versatile.[10][11][12][13] The Suzuki-Miyaura coupling is particularly advantageous as it allows for the late-stage introduction of the aryl group from commercially available boronic acids.
Here, we present a detailed, two-step protocol for the synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole via a Suzuki-Miyaura coupling reaction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromopyrrole
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Reaction Setup: To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C in an ice bath, add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes. The reaction is exothermic and the temperature should be maintained below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pyrrole) is consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromopyrrole.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 2-bromopyrrole (1.0 eq), 2-fluoro-4-methylphenylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degas the resulting mixture by bubbling with argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-16 hours.[11][14]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product, 2-(2-Fluoro-4-methylphenyl)pyrrole.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for 2-(2-Fluoro-4-methylphenyl)pyrrole is not yet reported, the broader class of arylpyrrole derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
-
Anticancer Activity: Many pyrrole-based compounds have shown potent antiproliferative effects.[1][15][16] The pyrrole moiety is a key structural feature in several approved anticancer drugs.[4] The substitution pattern on the phenyl ring of the target molecule could be optimized to target specific kinases or other cancer-related proteins.
-
Anti-inflammatory Properties: Pyrrole derivatives are known to exhibit anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][17] The 2-(2-Fluoro-4-methylphenyl) group could confer desirable properties for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[18]
-
Antimicrobial and Antiviral Potential: The pyrrole nucleus is present in compounds with activity against a range of pathogens, including bacteria, fungi, and viruses.[11] The unique electronic nature of the fluorinated phenyl ring may lead to novel interactions with microbial targets.
-
Central Nervous System (CNS) Activity: Substituted pyrroles have been investigated for their potential to treat neurodegenerative diseases, such as Parkinson's disease, by targeting enzymes like monoamine oxidase B (MAO-B).[12]
-
Materials Science: The photophysical properties of arylpyrroles make them interesting candidates for applications in organic electronics, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[6]
The synthesis of a small library of analogs based on the 2-(2-Fluoro-4-methylphenyl)pyrrole scaffold would be a logical next step to explore its structure-activity relationships (SAR) in these therapeutic areas.
Conclusion
2-(2-Fluoro-4-methylphenyl)pyrrole represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its predicted physicochemical properties based on a thorough analysis of its structural analogs. A detailed and reliable synthetic protocol via Suzuki-Miyaura coupling has been outlined to facilitate its preparation in a laboratory setting. The diverse biological activities associated with the arylpyrrole scaffold suggest that 2-(2-Fluoro-4-methylphenyl)pyrrole is a high-potential starting point for the design and development of novel drug candidates and functional materials. Further experimental investigation into its synthesis, characterization, and biological evaluation is highly encouraged.
References
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
PubChem. 2-Phenylpyrrole | C10H9N | CID 72898. National Center for Biotechnology Information. [Link]
- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
- Gao, M., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1589.
-
PubChem. 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole | C11H10FN | CID 125483349. National Center for Biotechnology Information. [Link]
- Tzvetkova, P., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 27(15), 4885.
-
ResearchGate. (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Semantic Scholar. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. [Link]
- D'Annessa, I., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. International Journal of Molecular Sciences, 23(16), 8969.
- Zhang, L., et al. (2017). Asymmetric Paal–Knorr Pyrrole Synthesis. Journal of the American Chemical Society, 139(5), 1714–1717.
- Ghoneim, A. M., et al. (2017).
-
Scribd. Pyrrole: Properties and Nomenclature. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
National Institute of Standards and Technology. 1H-Pyrrole, 2-phenyl-. [Link]
-
Wikipedia. Pyrrole. [Link]
- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).
-
CAS Common Chemistry. 2-Methylpyrrole. [Link]
-
PubChem. 4-methyl-2-phenyl-1H-pyrrole | C11H11N | CID 12436850. National Center for Biotechnology Information. [Link]
-
Vedantu. Pyrrole: Structure, Properties, Synthesis & Applications. [Link]
-
EPA. 1-Methyl-3-(4-methylphenyl)-1H-pyrrole-2,5-dione Properties. [Link]
-
MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]
-
EPA. 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde Properties. [Link]
-
Crysdot LLC. 1-(2-Fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. [Link]
-
PubChem. 2-fluoro-2H-pyrrole | C4H4FN | CID 140269709. National Center for Biotechnology Information. [Link]
-
Biointerface Research in Applied Chemistry. Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA. [Link]
-
IRIS - Unipa. Bioactive pyrrole-based compounds with target selectivity. [Link]
-
PMC. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. [Link]
-
Journal of Medicinal Chemistry - ACS Figshare. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]
Sources
- 1. 2-Phenylpyrrole: CAS 2134-25-4, Properties & Industrial Uses [chemheterocycles.com]
- 2. 4-methyl-2-phenyl-1H-pyrrole | C11H11N | CID 12436850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole | C11H10FN | CID 125483349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 3042-22-6: 2-Phenylpyrrole | CymitQuimica [cymitquimica.com]
- 7. scribd.com [scribd.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. acs.figshare.com [acs.figshare.com]
